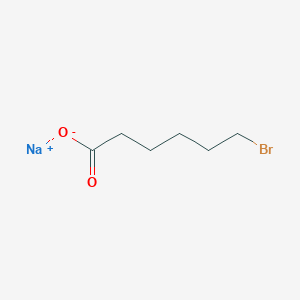

Sodium 6-bromohexanoate

CAS No.:

Cat. No.: VC17984045

Molecular Formula: C6H10BrNaO2

Molecular Weight: 217.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10BrNaO2 |

|---|---|

| Molecular Weight | 217.04 g/mol |

| IUPAC Name | sodium;6-bromohexanoate |

| Standard InChI | InChI=1S/C6H11BrO2.Na/c7-5-3-1-2-4-6(8)9;/h1-5H2,(H,8,9);/q;+1/p-1 |

| Standard InChI Key | UWHWTUHOJMSSBX-UHFFFAOYSA-M |

| Canonical SMILES | C(CCC(=O)[O-])CCBr.[Na+] |

Introduction

Synthesis of Sodium 6-Bromohexanoate

Synthesis from 6-Bromohexanoic Acid

The primary route to sodium 6-bromohexanoate involves neutralizing 6-bromohexanoic acid with sodium hydroxide (NaOH). The acid itself is synthesized via a high-yield, scalable process described in patent CN1865218A :

Procedure:

-

Ring-Opening Reaction: Dry hydrogen bromide (HBr) gas is introduced into a solution of ε-caprolactone in an organic solvent (e.g., cyclohexane or dichloromethane). The reaction proceeds at 0–100°C, yielding 6-bromohexanoic acid with a purity of 99.2–99.4% .

-

Crystallization: The acid is precipitated by cooling the reaction mixture below 30°C, exploiting its low solubility in nonpolar solvents .

-

Neutralization: The purified acid is reacted with stoichiometric NaOH in an aqueous medium, forming sodium 6-bromohexanoate.

Key Data:

| Parameter | Value for 6-Bromohexanoic Acid | Value for Sodium Salt (Inferred) |

|---|---|---|

| Yield | 92–93% | >90% (theoretical) |

| Purity | 99.2–99.4% | ≥99% |

| Reaction Temperature | 0–100°C | 25–50°C (neutralization) |

Physicochemical Properties

Thermal and Solubility Characteristics

The sodium salt exhibits distinct properties compared to its acidic form:

The ionic lattice of the sodium salt confers higher thermal stability, enabling its use in high-temperature applications without significant degradation .

Spectroscopic Data

While direct spectral data for the sodium salt are unavailable, inferences can be drawn from its acid precursor:

-

¹H NMR (Acid): Peaks at δ 1.4–1.8 ppm (methylene protons), δ 2.3 ppm (α-carbonyl protons), and δ 3.4 ppm (brominated terminal methylene) .

-

IR (Acid): Strong absorption at 1700 cm⁻¹ (C=O stretch), 650 cm⁻¹ (C-Br stretch) .

Applications in Organic Synthesis

Pharmaceutical Intermediate

Sodium 6-bromohexanoate serves as a precursor to bioactive molecules. For example, reduction of the parent acid with borane-THF yields 6-bromohexanol, a key intermediate in anticoagulant therapies :

Polymer Chemistry

The compound’s terminal bromide enables its use in atom-transfer radical polymerization (ATRP) to synthesize functionalized polyacrylates, enhancing material properties such as adhesion and flexibility .

Research Frontiers

Catalytic Applications

Recent studies explore the sodium salt’s role in palladium-catalyzed cross-coupling reactions, enabling C-C bond formation in drug candidates .

Green Chemistry Innovations

Efforts to replace halogenated solvents in synthesis (e.g., cyclohexane in patent CN1865218A) with ionic liquids could further enhance the sustainability of sodium 6-bromohexanoate production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume